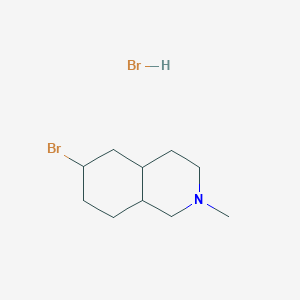

6-Bromo-2-methylperhydroisoquinoline hydrobromide

Description

6-Bromo-2-methylperhydroisoquinoline hydrobromide is a brominated, fully saturated isoquinoline derivative. The "perhydro" designation indicates complete hydrogenation of the isoquinoline ring system, resulting in a decahydroisoquinoline scaffold. This structural feature enhances conformational flexibility and may influence pharmacokinetic properties, such as blood-brain barrier penetration, compared to aromatic analogs. The compound bears a bromine atom at position 6 and a methyl group at position 2, which modulate electronic and steric properties. Its hydrobromide salt form improves solubility in polar solvents, making it suitable for pharmaceutical applications .

Properties

Molecular Formula |

C10H19Br2N |

|---|---|

Molecular Weight |

313.07 g/mol |

IUPAC Name |

6-bromo-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline;hydrobromide |

InChI |

InChI=1S/C10H18BrN.BrH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;/h8-10H,2-7H2,1H3;1H |

InChI Key |

QXFUBYULPMVKMK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2CC(CCC2C1)Br.Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Bromo-2-methylperhydroisoquinoline hydrobromide typically involves the bromination of 2-methylperhydroisoquinoline. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the perhydroisoquinoline ring .

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

6-Bromo-2-methylperhydroisoquinoline hydrobromide can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-methylperhydroisoquinoline. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for this purpose.

Oxidation Reactions: The methyl group in the compound can be oxidized to form a carboxylic acid or aldehyde group. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of perhydroisoquinoline, while reduction and oxidation reactions can lead to the formation of simpler or more complex compounds.

Scientific Research Applications

6-Bromo-2-methylperhydroisoquinoline hydrobromide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: Researchers use this compound to study the effects of brominated isoquinoline derivatives on biological systems. It can serve as a model compound to investigate the interactions of similar molecules with biological targets.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against certain diseases or as a precursor for the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylperhydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methyl group may also contribute to the compound’s overall reactivity and binding affinity.

In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of 6-bromo-2-methylperhydroisoquinoline hydrobromide with structurally related compounds:

*Inferred formula (C₁₀H₁₇BrN·HBr); †Estimated based on analogs.

Key Observations:

Saturation Level: The fully saturated perhydroisoquinoline core distinguishes the target compound from aromatic or partially hydrogenated analogs. This likely enhances metabolic stability and alters lipophilicity .

Substituent Effects: The C6 bromine in the target compound may act as a leaving group in nucleophilic substitution reactions, similar to 6-(bromomethyl)isoquinoline hydrobromide .

Pharmacological Potential: While galanthamine hydrobromide (a related Amaryllidaceae alkaloid) is clinically used for Alzheimer’s disease due to acetylcholinesterase inhibition , the target compound’s saturated structure may limit similar activity unless substituents compensate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.